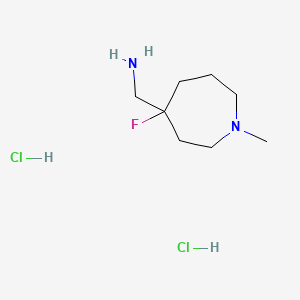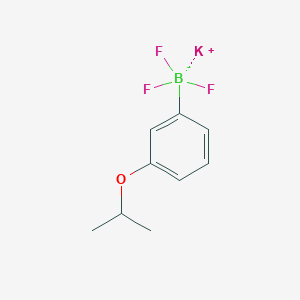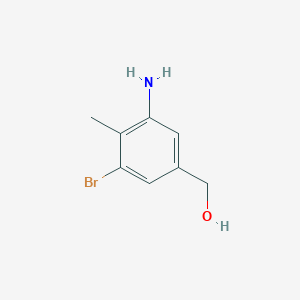
2-Hydroxyethyl 3-methylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyethyl 3-methylbutanoate typically involves the esterification of 2-hydroxy-3-methylbutanoic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxyethyl 3-methylbutanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) can be used under basic conditions.
Major Products Formed
Oxidation: 2-Hydroxy-3-methylbutanoic acid.
Reduction: 2-Hydroxy-3-methylbutanol.
Substitution: Various substituted esters and amides.
Applications De Recherche Scientifique
2-Hydroxyethyl 3-methylbutanoate has several applications in scientific research:
Chemistry: It is used as a reference compound in the study of esterification and hydrolysis reactions.
Biology: This compound is studied for its role in the metabolism of esters in living organisms.
Medicine: Research is ongoing to explore its potential as a biomarker for certain metabolic disorders.
Industry: It is used as a flavoring agent in the food and beverage industry due to its fruity aroma.
Mécanisme D'action
The mechanism of action of 2-Hydroxyethyl 3-methylbutanoate involves its interaction with enzymes that catalyze ester hydrolysis. These enzymes, such as esterases, break down the ester bond to release the corresponding alcohol and acid. This process is crucial in the metabolism of esters in living organisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-hydroxy-3-methylbutyrate
- Ethyl 2-hydroxyisovalerate
- Methyl 3-hydroxy-2-methylbutanoate
Uniqueness
2-Hydroxyethyl 3-methylbutanoate is unique due to its specific structure, which imparts a distinct fruity aroma. This makes it particularly valuable in the food and beverage industry as a flavoring agent. Additionally, its presence in various wines and spirits highlights its importance in the study of aroma compounds in alcoholic beverages .
Propriétés
Numéro CAS |
33498-44-1 |
|---|---|
Formule moléculaire |
C7H14O3 |
Poids moléculaire |
146.18 g/mol |
Nom IUPAC |
2-hydroxyethyl 3-methylbutanoate |
InChI |
InChI=1S/C7H14O3/c1-6(2)5-7(9)10-4-3-8/h6,8H,3-5H2,1-2H3 |
Clé InChI |
ACMFZBFCYUCGEB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(=O)OCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methanone](/img/structure/B13474593.png)
![2-Acetyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13474614.png)

![Methyl octahydrocyclopenta[c]pyrrole-4-carboxylate hydrochloride](/img/structure/B13474622.png)

![6,7-Dihydro-5H-pyrrolo[3,4-B]pyridin-4-amine](/img/structure/B13474638.png)

![3-(2-Methoxyethyl)-1-azaspiro[3.3]heptane](/img/structure/B13474646.png)

![1-{1-[4-(Trifluoromethyl)phenyl]cyclopropyl}methanamine hydrochloride](/img/structure/B13474654.png)


![6-(6-Chloropyridin-3-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13474680.png)

